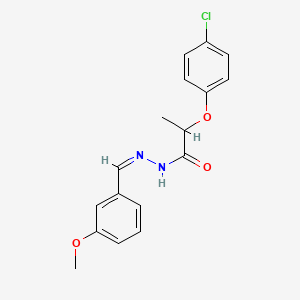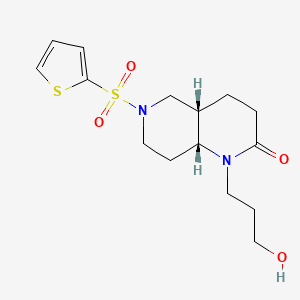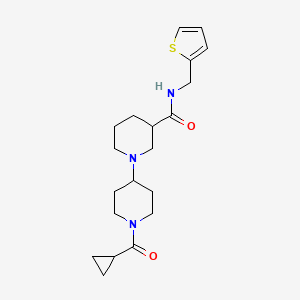
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as scavenging free radicals to reduce oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to reduce oxidative stress and protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide in lab experiments include its high purity and yield, as well as its potential therapeutic benefits. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its effects. Additionally, future research could focus on developing new synthesis methods to improve the purity and yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
Métodos De Síntesis
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide can be synthesized using various methods, including the condensation reaction between 4-chlorophenol and 3-methoxybenzaldehyde, followed by the reaction with propanohydrazide. Another method involves the reaction between 4-chlorophenol and 3-methoxybenzaldehyde in the presence of sodium hydroxide, followed by the reaction with propanohydrazide. These methods have been optimized to yield high purity and high yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential use as an antioxidant, protecting cells from oxidative stress.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIYMZZBZSTNX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)

![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)